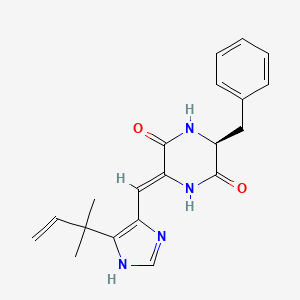

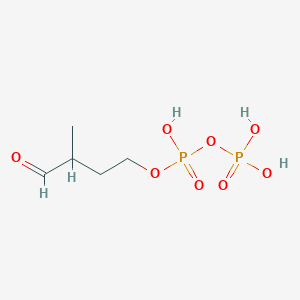

(1S,3R)-3-Aminocyclohexanecarboxylic Acid

概要

説明

Synthesis Analysis

The synthesis of cyclic amino acids like (1S,3R)-3-Aminocyclohexanecarboxylic Acid involves strategies that ensure the introduction of chirality and the maintenance of the cyclic structure integrity. Valle et al. (1988) and Sato et al. (2016) discuss the crystallographic characterization and synthetic approaches to similar cyclic amino acids, highlighting the importance of the chair conformation of the cyclohexane ring and the axial position of the amino group for maintaining structural stability (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988); (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).

Molecular Structure Analysis

The molecular structure of (1S,3R)-3-Aminocyclohexanecarboxylic Acid is characterized by the presence of a cyclohexane ring in a chair conformation, with the amino group occupying an axial position. This conformation is crucial for the molecule's stability and reactivity. The studies by Valle et al. (1988) provide detailed insights into the conformational characteristics of similar cyclic amino acids, emphasizing the cyclohexane ring's chair conformation and the stereochemistry of the amino group (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Chemical Reactions and Properties

Chemical reactions involving (1S,3R)-3-Aminocyclohexanecarboxylic Acid often exploit its cyclic structure and stereochemistry to introduce chirality into peptides and other molecules. Badland et al. (2010) describe an improved synthesis method for a similar compound, emphasizing the importance of mild and selective conditions in achieving high selectivity (Badland, Bains, Howard, Laity, & Newman, 2010).

Physical Properties Analysis

The physical properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid, such as solubility, melting point, and crystal structure, are closely related to its molecular structure. The chair conformation of the cyclohexane ring and the axial position of the amino group contribute to its physical characteristics. The work by Valle et al. (1988) provides insights into the crystal structures of similar compounds, highlighting their physical properties and conformational stability (Valle, Crisma, Toniolo, Sen, Sukumar, & Balaram, 1988).

Chemical Properties Analysis

The chemical properties of (1S,3R)-3-Aminocyclohexanecarboxylic Acid, such as its reactivity with other molecules and its role in forming peptides with unique structural characteristics, are influenced by its stereochemistry and cyclic structure. Studies on similar cyclic amino acids illustrate the importance of the molecule's conformation in determining its chemical behavior and reactivity (Badland, Bains, Howard, Laity, & Newman, 2010).

科学的研究の応用

Synthesis and Analogs

- (1S,3R)-3-Aminocyclohexanecarboxylic acid is synthesized via intermediates suitable for tritium labeling. It has been observed to have a similar potency to GABA (gamma-aminobutyric acid) as an inhibitor of radioactive GABA uptake by rat brain slices (Allan, Johnston, & Twitchin, 1981).

- An enantioselective route to (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid, a derivative of (1S,3R)-3-aminocyclohexanecarboxylic acid, has been developed, using rhodium catalysis and Novozym 435 mediated acetylation (Karlsson, 2016).

Peptide Research

- Diastereomeric six-membered ring α,α-disubstituted α-amino acids, including (1S,3R)-1-amino-3-methylcyclohexanecarboxylic acids, have been synthesized and studied for their influence on peptide helical structures. These amino acids, acting as side-chain restricted leucine analogs, form helical structures in solution and crystalline state (Hirata et al., 2015).

Pharmaceutical Applications

- The synthesis of enantiomerically pure trans-2-aminocyclohexanecarboxylic acid, a key building block for helical β-peptides, has been reported. This process involves cyclization and subsequent degradation steps, showcasing the potential for (1S,3R)-3-aminocyclohexanecarboxylic acid analogs in pharmaceutical applications (Berkessel, Glaubitz, & Lex, 2002).

Conformational Studies

- (1S,3R)-3-Aminocyclohexanecarboxylic acid and its derivatives have been studied for their conformational behavior in peptides. The crystallographic analysis reveals that the amino acid residue adopts a chair conformation, influencing the overall structure and potential functionality of peptides (Valle et al., 1988).

Catalytic Applications

- 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, related to (1S,3R)-3-aminocyclohexanecarboxylic acid, have been developed as new ligands for metal-mediated catalytic asymmetric synthesis. This showcases the potential of (1S,3R)-3-aminocyclohexanecarboxylic acid in facilitating enantioselective reactions (Wipf & Wang, 2002).

作用機序

Target of Action

The primary target of (1S,3R)-3-Aminocyclohexanecarboxylic Acid is the metabotropic glutamate receptors (mGluRs) . These receptors play a crucial role in modulating neuronal excitability and synaptic transmission in the central nervous system .

Mode of Action

(1S,3R)-3-Aminocyclohexanecarboxylic Acid interacts with its target mGluRs, leading to multiple effects. It reduces the frequency of miniature excitatory postsynaptic currents, suggesting that the reduction of inspiratory synaptic currents is mediated by presynaptic mGluRs . It also increases neuronal excitability via an inward current associated with a decrease of membrane conductance .

Biochemical Pathways

The compound affects the pathways involving mGluRs. Activation of these receptors modulates the inspiratory-modulated activity of phrenic motoneurons (PMNs) via distinct mechanisms at pre- and postsynaptic sites . The dominant component of the inward current induced by the compound results from the blockade of a Ba2±sensitive resting K+ conductance .

Result of Action

The activation of mGluRs by (1S,3R)-3-Aminocyclohexanecarboxylic Acid leads to a reduction of inspiratory-modulated synaptic currents and an increase in neuronal excitability . This modulation of synaptic transmission and neuronal excitability could have significant implications for the functioning of the nervous system.

特性

IUPAC Name |

(1S,3R)-3-aminocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO2/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTUXQBZPWBFDX-NTSWFWBYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](C[C@@H](C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,3R)-3-Aminocyclohexanecarboxylic Acid | |

CAS RN |

16636-51-4 | |

| Record name | rac-(1R,3S)-3-aminocyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the stereochemistry of (1S,3R)-3-Aminocyclohexanecarboxylic acid in relation to its activity as a GABA uptake inhibitor?

A1: The research clearly indicates that the specific stereochemistry of (1S,3R)-3-Aminocyclohexanecarboxylic acid is crucial for its activity as a GABA uptake inhibitor. [] The study found that the (1S,3R) isomer exhibited similar potency to GABA itself in inhibiting the uptake of radioactive GABA by rat brain slices. In contrast, the (1R,3S) isomer, despite being a stereoisomer, showed significantly less potency (at least 20 times less). This highlights the importance of the three-dimensional arrangement of atoms within the molecule for its interaction with the target site responsible for GABA uptake.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,5,7,9,11,14-Hexahydroxy-3-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid](/img/structure/B1241916.png)

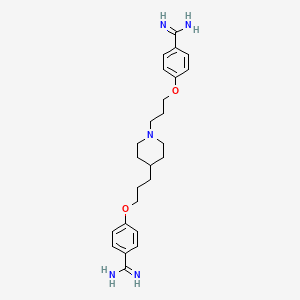

![(2S)-2-amino-N-[3-(3-aminopropylamino)propyl]-5-(diaminomethylideneamino)pentanamide](/img/structure/B1241923.png)

![(1'S,2'R,3'S,5'R,7'R)-2'-hydroxy-2'-methoxyspiro[2,4-dioxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaene-3,6'-4,12-dioxatetracyclo[5.4.1.01,7.03,5]dodec-9-ene]-8',11'-dione](/img/structure/B1241924.png)

![TG(16:1(9Z)/20:1(11Z)/20:4(5Z,8Z,11Z,14Z))[iso6]](/img/structure/B1241931.png)

![methyl 1-(4-chlorophenyl)-5-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]pyrazole-4-carboxylate](/img/structure/B1241936.png)